Acidity Modulation: Lack of Intramolecular RS⁻···HSR Stabilization in 2,2-Propanedithiol vs. 1,3-Propanedithiol
In 1,3-propanedithiol (the 1,3-isomer), the conjugate base is stabilized by an intramolecular RS⁻···HSR hydrogen bond, which enhances gas-phase acidity by up to 8.7 kcal/mol compared to monothiol analogs [1]. This stabilization is structurally impossible in 2,2-propanedithiol because the two thiol groups are attached to the same carbon, preventing the necessary six-membered ring geometry. Consequently, the pKa of 2,2-propanedithiol is predicted to be closer to that of a simple monothiol (e.g., 2-propanethiol, pKa ~10.86) rather than the acid-enhanced 1,3-propanedithiol (predicted pKa ~9.86) . This difference in nucleophilicity and thiolate availability directly impacts reactivity in nucleophilic substitutions and metal-binding applications.
| Evidence Dimension | Enhanced gas-phase acidity (ΔΔG°acid) vs. monothiol baseline |
|---|---|
| Target Compound Data | Lacks RS⁻···HSR hydrogen bond; acidity predicted comparable to monothiols (pKa ~10-11, no enhancement) |
| Comparator Or Baseline | 1,3-Propanedithiol: enhanced acidity up to 8.7 kcal/mol vs. monothiols; predicted aqueous pKa 9.86±0.10 |
| Quantified Difference | Difference of up to ~8.7 kcal/mol in gas-phase acidity enhancement; ~1 pKa unit difference in aqueous acidity |
| Conditions | Gas-phase acidity measured by FT-ICR mass spectrometry; aqueous pKa predicted by ChemAxon |
Why This Matters
Researchers requiring a dithiol with monothiol-like acidity (e.g., for selective deprotonation or avoiding undesired nucleophilic pathways) must select 2,2-propanedithiol over the more acidic 1,3-isomer.
- [1] M. L. Chabinyc et al. The RS⁻···HSR Hydrogen Bond: Acidities of α,ω-Dithiols and Electron Affinities of Their Monoradicals. J. Am. Chem. Soc. 2001, 123, 47, 11686-11694. Data: enhanced acidities up to 8.7 kcal/mol. View Source
